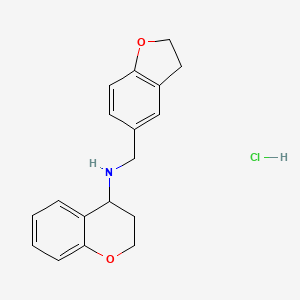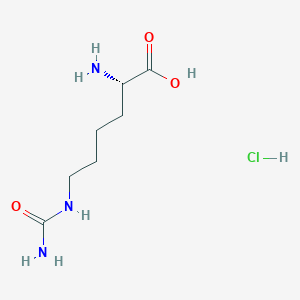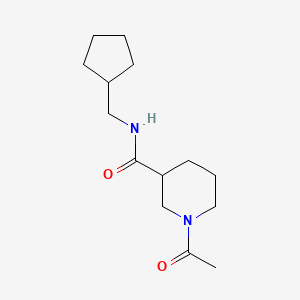![molecular formula C16H17F2NO3S B7570896 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline is a chemical compound that belongs to the class of sulfonyl anilines. This compound has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline is not fully understood. However, it is believed that the compound exerts its effects by inhibiting specific enzymes or proteins that are involved in the disease process. For example, in cancer cells, the compound has been shown to inhibit the activity of certain enzymes that are involved in cell division and proliferation. In autoimmune diseases, the compound has been shown to inhibit the activity of specific immune cells that are responsible for the disease process.
Biochemical and Physiological Effects:
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in the disease process. It has also been shown to reduce inflammation and improve the symptoms of autoimmune diseases. In cancer cells, the compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline in lab experiments include its high purity, good yields, and ease of synthesis. The compound has also been extensively studied for its potential as a drug candidate for various diseases. However, the limitations of using the compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline. These include:
1. Further optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Investigation of the mechanism of action of the compound to fully understand how it exerts its effects.
3. Development of analogs of the compound to improve its potency and selectivity.
4. Evaluation of the safety and efficacy of the compound in clinical trials for the treatment of cancer, inflammation, and autoimmune diseases.
5. Investigation of the potential of the compound as a diagnostic tool for specific diseases.
Méthodes De Synthèse
The synthesis of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline involves the reaction of 2-(chloromethyl)phenylmethanol with 2-(difluoromethylsulfonyl)aniline in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and high purity. The synthesis method has been optimized and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline has been extensively studied for its potential as a drug candidate for various diseases. The compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune diseases. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and improve the symptoms of autoimmune diseases.
Propriétés
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S/c1-22-11-13-7-3-2-6-12(13)10-19-14-8-4-5-9-15(14)23(20,21)16(17)18/h2-9,16,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZKWMSSDYKLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CNC2=CC=CC=C2S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)

![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)




![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)
